molecular formula C8H5N3S B2453048 2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile CAS No. 1706459-51-9

2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile

Cat. No.: B2453048
CAS No.: 1706459-51-9
M. Wt: 175.21
InChI Key: UITCFDHZBSVUOM-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile is a heterocyclic compound that features a pyridine ring substituted with a methylsulfanyl group at the 2-position and two cyano groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method is the pseudo-four-component reaction (pseudo-4CR), which involves the cyclocondensation of two molecules of malononitrile with aromatic aldehydes and thiols. Another approach is the three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and thiols .

Industrial Production Methods

Industrial production methods for this compound often utilize catalysts such as triethylamine, inorganic bases, or boric acid, sometimes in combination with ultrasonic irradiation to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines for substitution reactions. Cyclization reactions often require acidic or basic conditions to proceed .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted pyridines, and various heterocyclic compounds .

Scientific Research Applications

2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential biological activity and can be used in the development of pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic effects, particularly in targeting adenosine receptors.

    Industry: The compound is used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as adenosine receptors. The compound can act as a ligand, binding to these receptors and modulating their activity. This interaction can influence various cellular pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine
  • 2-Amino-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile

Uniqueness

2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activity .

Properties

IUPAC Name

2-methylsulfanylpyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c1-12-8-7(4-10)2-6(3-9)5-11-8/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITCFDHZBSVUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=N1)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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